Cas no 2137648-69-0 (2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine)

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine is a bicyclic amine derivative featuring a rigid azabicyclo[2.2.1]heptane scaffold with an appended ethylamine moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The constrained bicyclic framework enhances conformational stability, which can improve binding affinity and selectivity in drug design. Its primary amine functionality allows for further derivatization, facilitating the synthesis of bioactive compounds or ligands for catalytic applications. The compound’s well-defined geometry also supports studies in stereochemistry and molecular recognition. Suitable for controlled reactions, it is commonly utilized in the development of novel therapeutics and as a building block in organic synthesis.
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine structure
2137648-69-0 structure
Product Name:2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine
CAS No:2137648-69-0
MF:C8H16N2
MW:140.226041793823
CID:5278260
PubChem ID:165448435
Update Time:2025-05-20

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2137648-69-0
    • 2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine
    • EN300-693965
    • 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine
    • Inchi: 1S/C8H16N2/c9-6-5-8-3-1-7(10-8)2-4-8/h7,10H,1-6,9H2
    • InChI Key: MTUYCSAOAQPPGI-UHFFFAOYSA-N
    • SMILES: N1C2CCC1(CCN)CC2

Computed Properties

  • Exact Mass: 140.131348519g/mol
  • Monoisotopic Mass: 140.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 38Ų

2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine Pricemore >>

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Additional information on 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine

Comprehensive Overview of 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine (CAS No. 2137648-69-0): Structure, Applications, and Research Insights

The compound 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine (CAS No. 2137648-69-0) is a structurally unique bicyclic amine derivative that has garnered significant attention in pharmaceutical and chemical research. Its azabicyclo[2.2.1]heptane core, combined with an ethylamine side chain, offers versatile reactivity, making it a valuable intermediate for drug discovery and material science. Researchers often explore its potential in modulating biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibition studies.

In recent years, the demand for novel heterocyclic compounds like 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine has surged due to their applications in precision medicine and bioconjugation. The compound's rigid bicyclic framework enhances binding affinity to receptors, a feature highly sought after in GPCR-targeted drug design. Its CAS No. 2137648-69-0 is frequently searched in databases such as PubChem and Reaxys, reflecting its relevance in high-throughput screening and medicinal chemistry workflows.

Synthetic routes to 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine often involve ring-closing metathesis or reductive amination strategies. The compound's stability under physiological conditions makes it suitable for proteolysis-targeting chimera (PROTAC) development, a hot topic in targeted protein degradation research. Additionally, its amine functionality allows for further derivatization, enabling the creation of fluorescent probes or biocompatible polymers.

From an industrial perspective, CAS No. 2137648-69-0 is often discussed in the context of green chemistry and atom economy. Researchers are optimizing its synthesis to minimize waste, aligning with the sustainable development goals (SDGs). The compound's role in catalysis and ligand design is another area of exploration, particularly in asymmetric synthesis and metal-organic frameworks (MOFs).

Safety and handling of 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine follow standard laboratory protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during manipulation. Its physicochemical properties, such as solubility in polar solvents and melting point, are critical for formulation scientists working on drug delivery systems.

Future directions for this compound include its integration into AI-driven drug discovery platforms, where its molecular descriptors can train machine learning models. The rise of digital chemistry tools has further accelerated studies on CAS No. 2137648-69-0, with virtual screening libraries increasingly incorporating its derivatives. As the scientific community prioritizes fragment-based drug design, this bicyclic amine's role is expected to expand.

In summary, 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine represents a multifaceted building block with broad applicability. Its CAS No. 2137648-69-0 serves as a gateway to innovations in therapeutic development and material engineering, resonating with contemporary trends in translational research and interdisciplinary science.

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